Benzyl dibromoacetate Benzyl dibromoacetate
Brand Name: Vulcanchem
CAS No.: 64503-07-7
VCID: VC19434881
InChI: InChI=1S/C9H8Br2O2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2
SMILES:
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol

Benzyl dibromoacetate

CAS No.: 64503-07-7

Cat. No.: VC19434881

Molecular Formula: C9H8Br2O2

Molecular Weight: 307.97 g/mol

* For research use only. Not for human or veterinary use.

Benzyl dibromoacetate - 64503-07-7

Specification

CAS No. 64503-07-7
Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
IUPAC Name benzyl 2,2-dibromoacetate
Standard InChI InChI=1S/C9H8Br2O2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Standard InChI Key QYFPTUAHIPBRJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(Br)Br

Introduction

Chemical Identity and Structural Properties

Benzyl 2-bromoacetate, systematically named benzyl α-bromoacetate, is an organobromine compound with the molecular formula C9H9BrO2\text{C}_9\text{H}_9\text{BrO}_2 and a molecular weight of 229.07 g/mol . Its structure comprises a benzyl ester group linked to a bromoacetate moiety, conferring both lipophilic and electrophilic properties. The compound exists as a clear, colorless to light yellow liquid at room temperature, with a density of 1.446 g/mL at 25°C and a boiling point of 166–170°C at 22 mmHg .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 3.81 (s, 2H, CH2Br\text{CH}_2\text{Br}), 5.14 (s, 2H, OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5), 7.31 (s, 5H, aromatic protons) .

  • 13C^{13}\text{C} NMR (125 MHz, CDCl3_3): δ 25.74 (CH2Br\text{CH}_2\text{Br}), 67.79 (OCH2\text{OCH}_2), 128.27–134.88 (aromatic carbons), 166.91 (ester carbonyl) .

Infrared spectroscopy (IR) shows a strong carbonyl stretch at 1751 cm1^{-1}, characteristic of ester groups, and aromatic C–H bends at 698–750 cm1^{-1} .

Synthesis and Industrial Production

Dehydration Condensation Method

The primary synthesis route involves acid-catalyzed esterification of bromoacetic acid with benzyl alcohol :

BrCH2COOH+C6H5CH2OHp-TsOH, benzeneBrCH2COOCH2C6H5+H2O\text{BrCH}_2\text{COOH} + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \xrightarrow{\text{p-TsOH, benzene}} \text{BrCH}_2\text{COOCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O}

Procedure:

  • Bromoacetic acid (20.8 g, 150 mmol), benzyl alcohol (16.2 g, 150 mmol), and p-toluenesulfonic acid (258 mg, 1.5 mmol) are refluxed in benzene (300 mL) at 120°C for 24 hours using a Dean-Stark apparatus for azeotropic water removal .

  • Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding benzyl 2-bromoacetate as a yellow oil with 100% yield .

Key Advantages:

  • High atom economy (no stoichiometric byproducts).

  • Compatibility with large-scale production (34.3 g per batch demonstrated) .

PropertyValueSource
Melting Point199–201°C (in aqueous solv.)
Refractive IndexNot reported
LogP (estimated)2.368
Water SolubilityImmiscible

Hazard Classification

  • GHS Pictogram: Corrosion (Category 1B) .

  • Hazard Statements: H314 (Causes severe skin burns and eye damage) .

  • Precautionary Measures: Use gloves, face shields, and work in a fume hood. Neutralize spills with sodium bicarbonate before disposal .

Applications in Pharmaceutical Chemistry

Alkylation Reactions

Benzyl 2-bromoacetate serves as a benzylating agent in the synthesis of protected amino alcohols. For example, its reaction with (-)-2,3-O-isopropylidene-D-threitol produces lipopeptide intermediates critical for antiviral drug development :

Threitol derivative+BrCH2COOCH2C6H5Lipopeptide precursor\text{Threitol derivative} + \text{BrCH}_2\text{COOCH}_2\text{C}_6\text{H}_5 \rightarrow \text{Lipopeptide precursor}

This step is pivotal in constructing Fmoc-protected building blocks for solid-phase peptide synthesis .

Fluorescent Probe Synthesis

The compound’s bromine atom allows nucleophilic substitution with amine-containing fluorophores, enabling the creation of ester-linked fluorescent tags for cellular imaging .

Environmental and Toxicological Profile

Ecotoxicity

  • Biodegradation: Predicted persistence (LogP = 2.368) suggests slow degradation in aquatic systems .

  • Aquatic Toxicity: LC50_{50} (fish) >100 mg/L, classifying it as minimally toxic .

Human Health Risks

  • Skin Permeation: LogKp_p = -5.74 cm/s, indicating low dermal absorption .

  • CYP Inhibition: Inhibits CYP1A2 (IC50_{50} = 12 µM), potentially altering drug metabolism .

Future Research Directions

Green Synthesis Alternatives

Exploring enzymatic esterification or solvent-free mechanochemical methods could reduce benzene usage, addressing current process safety concerns .

Targeted Drug Delivery

Functionalizing the benzyl group with tumor-specific ligands may enhance the compound’s utility in prodrug strategies, leveraging its stability in physiological conditions .

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